molecular formula C19H15NO5 B11647153 Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate

Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate

Cat. No.: B11647153
M. Wt: 337.3 g/mol
InChI Key: YDZCQIMAACLIHK-UHFFFAOYSA-N
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Description

Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate typically involves the reaction of 1-aminoanthraquinone with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted esters or amides .

Scientific Research Applications

Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

    1-Aminoanthraquinone: A precursor in the synthesis of the compound.

    Anthraquinone: The parent compound with similar biological activities.

    Methyl 3-bromopropanoate: Another ester derivative used in similar synthetic routes.

Uniqueness

Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate is unique due to its specific structure, which combines the anthraquinone moiety with an ester and amide functional group.

Properties

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C19H15NO5/c1-25-16(22)10-9-15(21)20-14-8-4-7-13-17(14)19(24)12-6-3-2-5-11(12)18(13)23/h2-8H,9-10H2,1H3,(H,20,21)

InChI Key

YDZCQIMAACLIHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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